molecular formula C18H20O B12954982 (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol

(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol

Cat. No.: B12954982
M. Wt: 252.3 g/mol
InChI Key: AGFKBLROEODHTQ-ZWKOTPCHSA-N
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Description

(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is a chiral compound featuring a cyclohexanol moiety substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and biphenyl-4-boronic acid.

    Suzuki-Miyaura Coupling: The biphenyl-4-boronic acid undergoes a Suzuki-Miyaura coupling reaction with cyclohexanone in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl-cyclohexanone intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products:

    Oxidation: Formation of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The biphenyl group may facilitate interactions with hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Uniqueness: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is unique due to its specific stereochemistry and the presence of the biphenyl group, which imparts distinct chemical and biological properties compared to other cyclohexanol derivatives.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

(1R,2S)-2-(4-phenylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C18H20O/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-19H,4-5,8-9H2/t17-,18+/m0/s1

InChI Key

AGFKBLROEODHTQ-ZWKOTPCHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3)O

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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